molecular formula C23H23NO4 B13599156 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B13599156
M. Wt: 377.4 g/mol
InChI Key: FNQXYCAKJROCKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the presence of two cyclopropyl groups, which can impart distinct steric and electronic properties compared to similar compounds. This can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2,2-dicyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)23(14-9-10-14,15-11-12-15)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26)

InChI Key

FNQXYCAKJROCKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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